Home > Products > Screening Compounds P140857 > 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole
1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole - 2092061-29-3

1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Catalog Number: EVT-1779256
CAS Number: 2092061-29-3
Molecular Formula: C12H13IN2
Molecular Weight: 312.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Teneligliptin, a drug used for treating Type 2 Diabetes. [] Notably, this compound incorporates a 1,3,5-substituted pyrazole moiety, a key structural feature in Teneligliptin. []
  • Relevance: This compound shares a core structure with 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. Both compounds contain the 3-methyl-1-phenyl-1H-pyrazole moiety. The difference lies in the substituent at the 5th position of the pyrazole ring. While the target compound has an iodine atom at the 4th position, this related compound does not have any substitution at this position. []

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Compound Description: This pyrazole ester was synthesized through a one-pot condensation reaction involving readily available starting materials like ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenylhydrazine. []

5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

  • Compound Description: This compound serves as a precursor in synthesizing 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile. [] This precursor itself is synthesized through a multistep reaction involving 2,6-dichloro-4-trifluoromethylaniline, nitrosyl sulphuric acid, and ethyl 2,3-dicyanopropionate. []
  • Relevance: This compound is a precursor to a compound with a similar structure to 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. Both the final product, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile, and the target compound share the 4-iodo-5-amino-1H-pyrazole moiety. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound, derived from 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, exhibits structural similarities to insecticides used in veterinary medicine. []
  • Relevance: The structural resemblance to known insecticides highlights the potential of exploring the target compound, 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, and its derivatives for similar biological activities. Both this compound and the target compound have the 4-iodo-5-amino-1H-pyrazole moiety in their structure. []

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (L)

  • Compound Description: This compound acts as an N-hetorocyclic ligand in the synthesis of transition metal complexes. [] These complexes exhibit promising antimicrobial, antimycobacterial, and cytotoxic properties, indicating their potential in medicinal chemistry. []
  • Relevance: This ligand features a 1-ethyl-5-methyl-3-phenyl-1H-pyrazole moiety within its structure, closely resembling the core structure of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. The primary difference between the two lies in the presence of a diazenyl linker and a substituted dihydropyridine ring in the ligand. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound showcases a fused pyrazole and pyridine ring system. [] The crystal packing of this compound is characterized by C—H⋯π interactions. []
  • Relevance: The presence of the 1-methyl-3-phenyl-1H-pyrazole moiety in this compound highlights the structural similarities between this compound and 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. The difference lies in the fusion of the pyrazole ring with a pyridine ring and the presence of various substituents in this compound. []

3-phenyl-1H-pyrazole

  • Compound Description: This compound is a vital building block for synthesizing numerous biologically active molecules. [] It's considered a significant intermediate in developing small-molecule inhibitors for cancer treatment. []
  • Relevance: This compound represents a core structure in 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. This simpler structure highlights the importance of the pyrazole moiety in medicinal chemistry. []

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(methoxy)carbamate (3)

  • Compound Description: This 3-phenyl-1H-pyrazole derivative displays notable biological activity. [] Its structural features suggest potential applications in drug discovery. []
  • Relevance: This compound illustrates the structural diversity and potential applications of 3-phenyl-1H-pyrazole derivatives, emphasizing the importance of exploring structural modifications on the pyrazole ring. []

N-((1H-pyrazol-1-yl)methyl)-N-(3-chloroprop-1-en-2-yl)-2,6-dimethylbenzenamine (4)

  • Compound Description: This is another 3-phenyl-1H-pyrazole derivative with potential biological activity. [] Its unique structure further expands the possibilities for designing new therapeutic agents. []
  • Relevance: Similar to other 3-phenyl-1H-pyrazole derivatives, this compound highlights the importance of the pyrazole moiety in medicinal chemistry and the diverse range of structures that can be derived from the core pyrazole structure. []

Methyl 3-(4-chlorophenyl)-4-methyl-1-((4-(trifluoromethyl)phenyl)carbamoyl)-4,5-dihydro-1H-pyrazole-4-carboxylate (5)

  • Compound Description: This 3-phenyl-1H-pyrazole derivative further emphasizes the versatility of the pyrazole scaffold in drug development due to its exhibited biological activity. []
  • Relevance: The structural complexity of this compound suggests that modifications to the core pyrazole structure can lead to a wide array of derivatives with potential therapeutic applications. []

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate (6)

  • Compound Description: This 3-phenyl-1H-pyrazole derivative exemplifies the potential of exploring different substitution patterns on the pyrazole ring for biological activity. []
  • Relevance: This compound suggests that modifying the substitution pattern on the pyrazole core structure can lead to variations in the biological activity of the resulting derivatives. []

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (7)

  • Compound Description: This derivative of 3-phenyl-1H-pyrazole demonstrates biological activity, indicating its potential use in medicinal chemistry. []
  • Relevance: The compound's structure and activity further support the significance of exploring different substituents on the pyrazole ring, especially at the 1- and 5-positions, to develop compounds with potentially enhanced biological profiles. []

Ethyl 1-[5-amino-1-tert-butyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonyl]-5-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound belongs to the bis-heterocycle family. [] The crystal structure of this compound is characterized by intermolecular hydrogen bonds. []
  • Relevance: While this compound is a bis-pyrazole, it highlights the potential of creating a diverse range of molecules with varied substituents on the pyrazole ring, much like the target compound, 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, which has a unique substitution pattern. []

5-substituted 1-aryl-1H-pyrazole-4-acetonitriles

  • Compound Description: These compounds are synthesized from their corresponding 1-aryl-1H-pyrazole-4-methanols. [] These acetonitriles serve as intermediates in synthesizing 1-aryl-1H-pyrazole-4-acetic acids, some of which exhibit analgesic properties. []
  • Relevance: This class of compounds demonstrates the possibility of functional group transformations on substituents attached to the pyrazole ring while maintaining the core structure. This relates to 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, which also contains a modifiable ethyl group at the 1-position. []

4-methyl-1-phenyl-1H-pyrazole-3-carbonitriles

  • Compound Description: These compounds are often obtained as byproducts during the synthesis of 5-substituted 1-aryl-1H-pyrazole-4-acetonitriles. []
  • Relevance: These compounds, despite being byproducts, highlight the potential for unintended reactions and the need for careful optimization in synthetic pathways related to pyrazole derivatives. []

1-aryl-1H-pyrazole-4-acetic acids

  • Compound Description: These compounds, particularly those with specific substituents on the aryl ring, exhibit analgesic and anti-inflammatory properties. []
  • Relevance: This class of compounds emphasizes the potential of 1H-pyrazole derivatives as medicinal agents. The presence of the 1-aryl-1H-pyrazole moiety in these compounds is a structural feature shared with 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, highlighting the importance of exploring variations in substituents at the 1-position for biological activity. []

Ethyl 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl) methyl)-3-oxobutanoate derivatives

  • Compound Description: These compounds are precursors in synthesizing a series of pyrazole-based heterocycles with anti-diabetic activity. []
  • Relevance: These compounds, though not containing a pyrazole ring themselves, demonstrate the feasibility of incorporating a pyrazole moiety into larger structures with potential biological activity, which is relevant to the potential applications of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. []

4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl) methyl)-5-methyl-1H-pyrazol-3-ol derivatives

  • Compound Description: These derivatives are intermediates in the synthesis of pyrazole-sugar conjugates exhibiting anti-diabetic activity. []
  • Relevance: These compounds showcase the versatility of pyrazole in forming various derivatives. []

R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: These compounds, synthesized from pyrazole intermediates, show anti-diabetic activity, indicating their potential as therapeutic agents. []
  • Relevance: The presence of the 1-alkyl-5-methyl-1H-pyrazole moiety in these anti-diabetic compounds highlights the potential for developing therapeutic agents based on 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole by exploring similar structural modifications and substitutions. []

4-Chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide (3a-g)

  • Compound Description: This series represents a class of pyrazolone derivatives synthesized from thiosemicarbazides and ethyl 2-chloroacetoacetate. []
  • Relevance: This series highlights the structural diversity achievable within pyrazolone compounds, emphasizing the potential for exploring various substituents and modifications on the pyrazole ring. []

1-phenyl-1H-pyrazole-5-acetic acid

  • Compound Description: This compound shows significant anti-inflammatory activity. []
  • Relevance: This compound, featuring a phenyl group at the 1-position of the pyrazole ring, demonstrates the biological potential of 1-substituted pyrazoles, similar to 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. []

1-phenyl-4-pivaloyl-1H-pyrazole

  • Compound Description: This compound, derived from pyrazole carboxylic acid, exhibits notable anti-inflammatory activity. []
  • Relevance: This compound, although lacking the 5-methyl substitution present in 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, suggests that modifications at the 4-position of the pyrazole ring can influence biological activity. []

Propyl 2-cyano-3-phenyl-2-propenoates

  • Compound Description: These compounds, synthesized via a Knoevenagel condensation reaction, are used as monomers in copolymerization reactions with styrene. []
  • Relevance: While not directly containing a pyrazole ring, the presence of a phenyl group adjacent to a cyano group in these compounds hints at potential synthetic routes for incorporating a phenyl ring into pyrazole derivatives like 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. []

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide Derivatives

  • Compound Description: This group of pyrazoline derivatives shows monoamine oxidase (MAO) inhibitory activity. Specifically, the derivatives with halogen substituents at the 5th position of the pyrazole ring displayed high selectivity for the MAO-A enzyme. []
  • Relevance: The presence of a substituted phenyl ring at the 3rd position and various substituents at the 5th position of the pyrazole ring in these derivatives highlights the structural similarities and potential for bioactivity modulation with 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, which also features a phenyl ring at the 3rd position and an iodine substituent. []

3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This specific pyrazoline derivative, belonging to a larger group of MAO inhibitors, exhibits potent and selective inhibition of the MAO-A enzyme, resulting in significant antidepressant activity in in vivo studies. []
  • Relevance: This compound demonstrates the impact of specific substituents on the pyrazoline ring on both the biological activity and selectivity profile, providing insights for the potential development of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole derivatives with targeted pharmacological effects. []

3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-fluorophenyl)-5-(4-bromophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: These two pyrazoline derivatives, structurally similar to the previously described compound, exhibited notable anxiolytic activity in in vivo models. []
  • Relevance: The distinct pharmacological profile of these compounds, compared to their close analogue with antidepressant activity, underscores the significant influence of even minor structural modifications on the biological activity of pyrazoline derivatives. []

3-Methyl-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole

  • Compound Description: This compound is a pyrazole derivative designed based on the structure of celecoxib, a known selective cyclooxygenase-2 (COX-2) inhibitor. []
  • Relevance: The structural similarities between this compound, celecoxib, and 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, particularly the presence of a phenyl ring at the 5-position of the pyrazole, suggest potential for exploring the target compound for COX-2 inhibitory activity. []

Ethyl 1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole-3-carboxylate

  • Compound Description: This compound is another pyrazole derivative designed as a part of a study investigating the impact of substituents on COX-2 and 5-lipoxygenase (5-LOX) inhibition. []
  • Relevance: This compound emphasizes the significance of the substituent at the 1-position of the pyrazole ring in influencing biological activity. []

1-[4-(Methylsulfonyl)phenyl]-3-[3-(morpholino)phenoxymethyl]-5-phenyl-1H-pyrazole

  • Compound Description: This compound further expands the structural diversity of pyrazole derivatives investigated for their potential as COX-2 and 5-LOX inhibitors. []
  • Relevance: The presence of diverse substituents at the 3-position of the pyrazole ring in this compound suggests the potential for exploring similar modifications in 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole to modulate its biological activity. []

(S)-3-iodo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5,6-dimethoxysalicylamide (NCQ 298)

  • Compound Description: NCQ 298 is a salicylamide derivative with high affinity and selectivity for central dopamine D-2 receptors. It's a crucial compound in studying dopamine D-2 receptors. []
  • Relevance: While not a pyrazole derivative, NCQ 298 features an ethyl substituent linked to a nitrogen atom, similar to 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. This structural similarity, though seemingly distant, highlights the presence of common structural motifs across different classes of biologically active compounds. []

Ethyl 1H-pyrazole-5-carboxylates

  • Compound Description: These compounds are regioselectively synthesized from ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate. []
  • Relevance: This compound class illustrates the possibility of selectively synthesizing specific isomers of pyrazole derivatives, a crucial aspect to consider when exploring the synthesis and potential applications of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. []

Diethyl 1H-pyrazole-3,4-dicarboxylates

  • Compound Description: This class of compounds is obtained through regioselective synthesis from 3-[(dimethylamino)methyl-idene]-2-oxosuccinate. []
  • Relevance: Similar to the previous example, this class of compounds demonstrates the importance of regioselectivity in pyrazole synthesis to obtain the desired isomer. []

Ethyl 4,5-dihydro-5-hydroxy-1H-pyrazole-5-carboxylates

  • Compound Description: These compounds are stable intermediates formed during the synthesis of ethyl 1H-pyrazole-5-carboxylates. []
  • Relevance: The isolation of these intermediates provides valuable insights into the mechanism of pyrazole ring formation, which could be relevant for optimizing the synthesis of complex pyrazole derivatives like 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. []

Ethyl 1-methyl-1H-pyrazole-3-carboxylate (14)

  • Compound Description: This compound is a product of the reaction between ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate and N,N'-dimethylhydrazine. []
  • Relevance: This compound highlights the diverse range of substituents that can be introduced at the 1-position of the pyrazole ring, showcasing the potential for modifying the electronic and steric properties of the target compound, 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. []

4-Hydroxy-1-phenyl/methyl-3-(3-substituted-1-(substitutedimino)propyl)quinolin-2(1H)-one derivatives

  • Compound Description: This series of quinolin-2-one derivatives was synthesized and evaluated for potential anticancer activity against K562 and Hep 3b cell lines. []
  • Relevance: While not directly related to pyrazoles, the research on these quinolin-2-one derivatives showcases the exploration of heterocyclic compounds for anticancer activity. This indirectly suggests that 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, being a heterocyclic compound itself, could also be investigated for potential anticancer properties. []

4-Hydroxy-1-phenyl/methyl-3-(1-(substituedimino)ethyl)quinolin-2(1H)-one derivatives

  • Compound Description: This series of compounds, similar to the previous series, represents another group of quinolin-2-one derivatives tested for potential anticancer activity. []
  • Relevance: The consistent exploration of heterocyclic compounds like these quinolin-2-one derivatives for anticancer properties further supports the notion that 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole could be a candidate for anticancer drug discovery. []

Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate

  • Compound Description: This compound, featuring two phenyl rings at the 1- and 3-positions of the pyrazole ring, was investigated using single crystal X-ray diffraction to understand its crystal structure. []
  • Relevance: This compound highlights the importance of structural analysis in understanding the properties and potential applications of pyrazole derivatives like 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. []

Ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates

  • Compound Description: This class of compounds is synthesized through regioselective alkylation and acylation reactions, highlighting the significance of controlling regiochemistry in pyrazole chemistry. []
  • Relevance: The successful control of regiochemistry in synthesizing these compounds provides valuable insights for developing efficient synthetic routes for specific isomers of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, which could be crucial for its potential applications. []

5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

  • Compound Description: This pyrazole-based compound exhibits promising antimicrobial and antioxidant activities. []
  • Relevance: The presence of the 1,3-diphenyl-1H-pyrazole moiety in this compound, similar to 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, suggests the potential for exploring the target compound for similar biological activities, particularly as an antimicrobial and antioxidant agent. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound, containing a pyrazole ring linked to a tetrahydropyrimidine ring, demonstrates the possibility of creating diverse and complex structures incorporating the pyrazole moiety. []
  • Relevance: This compound suggests the potential for developing a library of compounds based on 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole by incorporating it into various heterocyclic frameworks to explore a broader range of biological activities. []

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino) methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

  • Compound Description: APC, a bis-pyrazole compound, exhibits corrosion inhibition properties for mild steel in sulfuric acid solutions. []
  • Relevance: APC highlights the application of pyrazole derivatives in materials science. While its structure differs significantly from 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, it underscores the versatility of pyrazole-based compounds in diverse fields. []

Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate

  • Compound Description: This bis-pyrazole compound has shown potential for fungicidal activity and plant growth regulation in preliminary bioassays. [, , ]
  • Relevance: This compound, with its two connected pyrazole rings, showcases the possibility of designing dimeric structures based on 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. Such dimeric structures could potentially exhibit different biological activities or enhanced potency compared to the monomeric unit. [, , ]

Ethyl 1-[6-(dimethyl­amino)pyridazin-3-yl]-5-methyl-1H-pyrazole-4-carboxyl­ate

  • Compound Description: This compound, containing a pyrazole ring linked to a pyridazine ring, illustrates the possibility of combining different heterocyclic moieties to create novel structures. []
  • Relevance: This compound suggests that incorporating the pyrazole ring of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole into other heterocyclic frameworks could lead to compounds with unique properties and biological activities. []

4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-Ones

  • Compound Description: These compounds were synthesized via a green and efficient four-component condensation reaction, demonstrating a novel approach for synthesizing complex heterocyclic systems. []
  • Relevance: While not directly related to the structure of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, the synthetic strategy used for these compounds could offer valuable insights for developing efficient synthetic routes to access diverse pyrazole derivatives. []

Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate

  • Compound Description: This compound, characterized by X-ray crystallography, features a triazole ring linked to a piperazine ring, showcasing the structural diversity of heterocyclic compounds. []
  • Relevance: While structurally different from 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, this compound exemplifies the potential of heterocyclic compounds in medicinal chemistry and materials science, suggesting that exploring the properties and applications of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole could be fruitful. []

(1S)-Benzyl 3-methyl-5-oxo-4-phenylhydrazono-4,5-dihydro-1H-pyrazole-1-dithiocarboxylate

  • Compound Description: This pyrazolone derivative, characterized by X-ray crystallography, was synthesized via a condensation reaction, demonstrating a common synthetic approach in heterocyclic chemistry. []
  • Relevance: The use of a condensation reaction to synthesize this pyrazolone derivative highlights a potential synthetic strategy for creating derivatives of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole, which could be explored to generate a library of compounds with varied functionalities. []

Ethyl 5-amino-1-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbon­yl)-3-methyl-1H-pyrazole-4-carboxyl­ate

  • Compound Description: This bis-pyrazole compound exemplifies the potential of designing and synthesizing complex molecules incorporating multiple pyrazole units within a single structure. []
  • Relevance: This compound demonstrates the feasibility of creating dimeric or oligomeric structures based on the pyrazole scaffold. Such an approach could be explored for 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole to potentially enhance its biological activity or impart new functionalities. []

4-hydroxy-3-(5-methyl-1-phenyl-1H-pyrazol-3-yl)pyrano(3,2-c)chromene-2,5-dione

  • Compound Description: This compound, featuring a pyrazole ring linked to a pyranochromene system, highlights the possibility of combining different heterocyclic moieties to create structurally diverse compounds. []
  • Relevance: The incorporation of a pyrazole ring into a larger heterocyclic system suggests a similar strategy could be employed for 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole. This approach could potentially lead to the discovery of novel compounds with improved pharmacological properties or unique applications. []
Classification

1-Ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole is classified under:

  • Heterocyclic compounds: Due to its nitrogen-containing ring structure.
  • Organic compounds: As it consists primarily of carbon and hydrogen atoms along with iodine and nitrogen.
Synthesis Analysis

Methods

The synthesis of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole typically involves cyclocondensation reactions. One common method includes the reaction of ethylhydrazine with 4-iodo-3-methyl-2-butanone under acidic conditions in ethanol. This process allows for the formation of the desired pyrazole derivative through a series of nucleophilic additions and cyclization steps .

Technical Details

The general procedure for synthesizing this compound involves:

  1. Reactants: Ethylhydrazine and 4-iodo-3-methyl-2-butanone.
  2. Solvent: Ethanol.
  3. Conditions: Acidic medium, typically at elevated temperatures.
  4. Isolation: The product is isolated through crystallization or distillation methods to obtain high purity .
Molecular Structure Analysis

Structure

The structure of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole features:

  • A five-membered pyrazole ring.
  • An ethyl group at the first position.
  • An iodine atom at the fourth position.
  • A methyl group at the fifth position.
  • A phenyl group at the third position.

Data

The compound's structural data can be represented as follows:

  • Molecular Formula: C12H12IN3C_{12}H_{12}IN_3
  • Molecular Weight: 305.14 g/mol
  • IUPAC Name: 1-Ethyl-4-iodo-5-methyl-3-phenyloxazole .
Chemical Reactions Analysis

Reactions

1-Ethyl-4-iodo-5-methyl-3-phenyloxazole can participate in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, leading to different substituted products.
  2. Oxidation and Reduction: The compound can undergo oxidation using agents like potassium permanganate or reduction with hydrogen gas in the presence of palladium catalysts .
  3. Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions with boronic acids to produce biaryl compounds, showcasing its versatility in synthetic organic chemistry .
Mechanism of Action

Process

The mechanism of action for 1-ethyl-4-iodo-5-methyl-3-phenyloxazole is primarily related to its interactions with biological targets. Pyrazole derivatives are known to influence various biochemical pathways, particularly through inhibition or modulation of enzyme activities.

Data

Research indicates that pyrazoles can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins, which contributes to their anti-inflammatory properties .

Physical and Chemical Properties Analysis

Physical Properties

1-Ethyl-4-iodo-5-methyl-3-phenyloxazole exhibits several notable physical properties:

  • Appearance: Typically appears as a solid or crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

The applications of 1-Ethyl-4-Iodo-5-Methyl-Pyrazole are diverse and include:

  1. Medicinal Chemistry: Used as a building block for synthesizing pharmacologically active compounds, including anti-inflammatory and anticancer agents.
  2. Agriculture: Employed in developing agrochemicals such as herbicides and fungicides due to its biological activity against pests .
  3. Materials Science: Utilized in synthesizing advanced materials, including organic semiconductors and polymers, due to its unique electronic properties .

Properties

CAS Number

2092061-29-3

Product Name

1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole

IUPAC Name

1-ethyl-4-iodo-5-methyl-3-phenylpyrazole

Molecular Formula

C12H13IN2

Molecular Weight

312.15 g/mol

InChI

InChI=1S/C12H13IN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

ZZVQVEPADWPNPB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.